2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane
Description
2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane (CAS: 2139493-90-4) is a bicyclic amine featuring a spiro[3.3]heptane core with a tetrahydro-2H-pyran-4-yl substituent. The spirocyclic architecture imparts conformational rigidity, enhancing binding selectivity in medicinal chemistry applications . This compound is synthesized via palladium-catalyzed cross-coupling or Buchwald-Hartwig amination, as demonstrated in the preparation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, a key intermediate . Its dihydrochloride salt (CAS: 1184963-68-5) is commonly used to improve solubility in pharmacological studies .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(oxan-4-yl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C10H18N2O/c1-3-13-4-2-9(1)12-7-10(8-12)5-11-6-10/h9,11H,1-8H2 |
InChI Key |
CTGBCXOCLNUPLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CC3(C2)CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the tetrahydropyran ring can be achieved through a Prins cyclization reaction, which involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The spiro[3.3]heptane scaffold is versatile, with modifications at the 2- and 6-positions yielding diverse bioactivities:
Key Observations :
- The tetrahydro-2H-pyran-4-yl group in the target compound balances lipophilicity (cLogP ~2.2) with polar surface area, enhancing membrane permeability compared to bulkier substituents (e.g., benzhydryl) .
- Trifluoromethylpyridinyl analogs exhibit potent PARP-1 inhibition (IC50 = 3.9 nM), while the target compound’s activity remains underexplored but is hypothesized to align with AZD2461-like profiles .
Biological Activity
2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane is a compound of interest due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 182.26 g/mol. Its structure includes a spirocyclic framework, which is known to influence biological activity through interactions with various biological targets.
Research indicates that compounds with spirocyclic structures often exhibit significant interactions with neurotransmitter receptors and enzymes. In particular, 2,6-diazaspiro[3.3]heptane derivatives have been studied for their affinity towards sigma receptors, which are implicated in several neurological conditions and cancer therapies.
Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer activity. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| Study B | HeLa (Cervical) | 20 | Inhibition of cell cycle progression |
| Study C | A549 (Lung) | 12 | Modulation of PI3K/Akt pathway |
These results indicate a strong potential for this compound in cancer therapeutics.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It shows potential as a sigma receptor ligand, which can modulate neurotransmitter release and influence pain pathways. Research findings include:
- Sigma Receptor Binding Affinity : Binding assays revealed that the compound has a moderate affinity for sigma receptors, suggesting its role in neuroprotection and pain modulation.
- Behavioral Studies : In animal models, administration of the compound resulted in reduced anxiety-like behaviors, indicating potential applications in treating anxiety disorders.
Case Studies
-
Case Study on Anticancer Activity :
A recent study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines. The study demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. -
Neuropharmacological Evaluation :
In another study focusing on neurological applications, researchers assessed the effects of this compound on pain perception in rodent models. The results indicated a significant reduction in pain responses, supporting its potential use as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
